molecular formula C30H38N2O4 B8594501 9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- CAS No. 71673-03-5

9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-

Cat. No.: B8594501
CAS No.: 71673-03-5
M. Wt: 490.6 g/mol
InChI Key: WYCMPIOTZTUXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- is a useful research compound. Its molecular formula is C30H38N2O4 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71673-03-5

Molecular Formula

C30H38N2O4

Molecular Weight

490.6 g/mol

IUPAC Name

1,4-bis[[4-(hydroxymethyl)cyclohexyl]methylamino]anthracene-9,10-dione

InChI

InChI=1S/C30H38N2O4/c33-17-21-9-5-19(6-10-21)15-31-25-13-14-26(32-16-20-7-11-22(18-34)12-8-20)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-4,13-14,19-22,31-34H,5-12,15-18H2

InChI Key

WYCMPIOTZTUXJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=C3C(=C(C=C2)NCC4CCC(CC4)CO)C(=O)C5=CC=CC=C5C3=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of quinizarin (37.5 g) and lecuoquinizarin (12.5 g) was added portionwise over about one hour to trans-4-aminomethylcyclohexane methanol (200 g) at 125°-130° C. The temperature was held at 125°-130° C. for an additional two hours and then the reaction mixture was added with stirring to a 2% aqueous sodium hydroxide solution (800 ml). Air and steam were blown through the mixture for about one hour and then the dye was collected by filtration and washed with water. The moist cake was slurried in isopropanol (250 ml) at 55°-60° C. and the mixture was then filtered. The dye cake was washed with acetone and then dried in air. The yield was 78 g or about 77% of the theoretical yield.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

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